Methyl 4-ethylmorpholine-3-carboxylate
Description
Methyl 4-ethylmorpholine-3-carboxylate is a morpholine derivative featuring a six-membered saturated ring containing one oxygen atom (morpholine core), substituted with an ethyl group at the 4-position and a methyl ester at the 3-position. Morpholine derivatives are widely utilized in pharmaceutical synthesis, catalysis, and as intermediates in organic chemistry due to their balanced polarity and structural versatility .
Properties
Molecular Formula |
C8H15NO3 |
|---|---|
Molecular Weight |
173.21 g/mol |
IUPAC Name |
methyl 4-ethylmorpholine-3-carboxylate |
InChI |
InChI=1S/C8H15NO3/c1-3-9-4-5-12-6-7(9)8(10)11-2/h7H,3-6H2,1-2H3 |
InChI Key |
YSPCRHGNLDVZEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCOCC1C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-ethylmorpholine-3-carboxylate typically involves the reaction of 4-ethylmorpholine with methyl chloroformate. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include a temperature range of 0-5°C to ensure the stability of the reactants and to control the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethylmorpholine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
Methyl 4-ethylmorpholine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving morpholine derivatives.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of methyl 4-ethylmorpholine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active morpholine derivative, which can then interact with its target. The exact pathways and molecular targets depend on the specific application and the biological system involved.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
Key Observations:
The methyl ester group increases metabolic stability relative to carboxylic acid derivatives, making it more suitable for prodrug formulations .
Heterocycle Comparison :
- Morpholine vs. Thiophene/Pyrrole : Morpholine’s saturated oxygen-containing ring offers superior solubility in polar solvents compared to aromatic thiophene or pyrrole derivatives. However, aromatic systems (e.g., pyrrole) exhibit stronger π-π interactions, advantageous in targeting biological receptors .
Synthetic Pathways: Methyl esters of heterocycles are commonly synthesized via esterification (e.g., Mitsunobu reaction) or nucleophilic substitution, as seen in the synthesis of Methyl 5-(bromomethyl)-3-phenylisoxazole-4-carboxylate . Chirality in analogs like (S)-4-methylmorpholine-3-carboxylic acid underscores the importance of stereoselective synthesis for pharmaceutical applications .
Physicochemical and Reactivity Trends
While direct data on this compound is scarce, inferences can be drawn from related compounds:
- Boiling Point/Solubility : Methyl esters generally exhibit lower boiling points and higher volatility than their carboxylic acid counterparts (e.g., 4-methylmorpholine-3-carboxylic acid) due to reduced hydrogen bonding .

- Reactivity : The ester group is susceptible to hydrolysis under acidic/basic conditions, whereas the morpholine ring’s tertiary amine can participate in salt formation or coordination chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

